4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Description
This compound (CAS: 2416218-95-4) features an isoindole-1,3-dione core substituted with a 4-hydroxy group and a piperidin-2-one moiety bearing a trifluoromethyl group at the 6-position. Its stereochemistry is defined as (3R,6R), distinguishing it from the racemic (3R,6S) trans-isomer documented in commercial catalogs . The molecular formula is C₁₄H₁₁F₃N₂O₄ (MW: 328.25), with a SMILES string highlighting its stereospecificity: O=C1N[C@@H](CC[C@H]1N1C(=O)c2c(C1=O)c(O)ccc2)C(F)(F)F . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
4-hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSZOVGTZGMSDP-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole-1,3-dione Cores
Key Substituent Variations and Properties
Key Observations
Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound improves metabolic stability compared to the nitro group in 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione , which may confer electrophilic reactivity .
Stereochemical Specificity : The (3R,6R) configuration distinguishes the target compound from racemic mixtures (e.g., CAS 2416218-95-4 in ), which could exhibit divergent pharmacokinetic profiles .
Biological Activity : Analogues like 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione demonstrated antitumor activity in vitro, suggesting the isoindole-1,3-dione scaffold is pharmacologically versatile .
Spectroscopic Data
- The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (~-60 ppm for CF₃), whereas analogues like 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione lack fluorine but show strong IR absorption for nitro groups (~1520 cm⁻¹) .
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